Demeton-S

Description

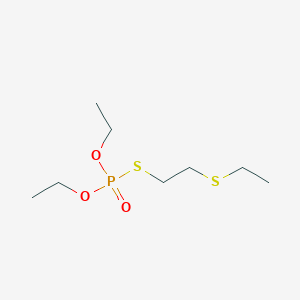

Structure

3D Structure

Properties

IUPAC Name |

1-diethoxyphosphorylsulfanyl-2-ethylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O3PS2/c1-4-10-12(9,11-5-2)14-8-7-13-6-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPRVIYRYGLIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCCSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O3PS2 | |

| Record name | DEMETON-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0864 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9037535 | |

| Record name | Demeton-S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [ICSC] Liquid with an unpleasant odor; May be decomposed by light and air; [MSDSonline], COLOURLESS OILY LIQUID. | |

| Record name | Demeton-S | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5735 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DEMETON-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0864 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

128 °C at 1 mm Hg, at 0.1kPa: 128 °C | |

| Record name | ISOSYSTOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6201 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DEMETON-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0864 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in most organic solvents., In water, 2,000 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.2 | |

| Record name | ISOSYSTOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6201 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DEMETON-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0864 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Specific gravity: 1.132 at 21 °C, Relative density (water = 1): 1.13 | |

| Record name | ISOSYSTOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6201 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DEMETON-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0864 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 8.92 | |

| Record name | DEMETON-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0864 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000262 [mmHg], 2.6X10-4 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.035 | |

| Record name | Demeton-S | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5735 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOSYSTOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6201 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DEMETON-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0864 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless oil | |

CAS No. |

126-75-0 | |

| Record name | Demeton-S | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demeton-S [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demeton-S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Demeton-S | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMETON-S | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UQ7N6O63K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOSYSTOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6201 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DEMETON-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0864 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide on Demeton-S: Chemical Structure and Properties

Disclaimer: Demeton-S is a highly toxic organophosphate insecticide and is not used in any therapeutic or drug development context. Its study is relevant for toxicology, environmental science, and chemical safety. This guide is intended for research and scientific professionals for informational purposes only.

Introduction

Demeton was one of the first systemic insecticides, introduced in 1951.[1] It is a mixture of two isomers: Demeton-S (the thiolo isomer) and Demeton-O (the thiono isomer), typically in a 2:1 ratio.[1] Demeton-S, also known as Isosystox, is the more potent acetylcholinesterase (AChE) inhibitor and generally the more toxic of the two.[1] Due to its high toxicity to mammals, its use has been discontinued (B1498344) in most countries, including the United States.[1] This document provides a detailed technical overview of the chemical structure, properties, mechanism of action, and analytical methodologies for Demeton-S.

Chemical Structure and Identifiers

Demeton-S is an organothiophosphate ester. The key structural feature is a phosphorothioate (B77711) group with a thioethyl ether side chain.

-

IUPAC Name: O,O-diethyl S-[2-(ethylthio)ethyl] phosphorothioate[2]

The relationship and classification of Demeton-S are illustrated below.

Chemical and Physical Properties

The physicochemical properties of Demeton-S are critical for understanding its environmental fate and toxicokinetics.

| Property | Value | Reference(s) |

| Molecular Weight | 258.34 g/mol | [2][3][4] |

| Physical State | Colorless to pale yellow oily liquid | [3][4] |

| Odor | Pronounced sulfur-like or mercaptan-like odor | [1][3] |

| Boiling Point | 320.5°C at 760 mmHg | [4] |

| Density | 1.146 g/cm³ | [4] |

| Vapor Pressure | 0.000595 mmHg at 25°C | [4] |

| Water Solubility | 2,000 mg/L (estimated) | [5] |

| Log P (Octanol/Water) | 2.09 (estimated) | [4] |

| Soil Adsorption (Koc) | 70 (suggests high mobility in soil) | [5] |

Mechanism of Action and Toxicology

Inhibition of Acetylcholinesterase (AChE)

Like other organophosphates, the primary mechanism of toxicity for Demeton-S is the inhibition of acetylcholinesterase (AChE), an enzyme critical for terminating nerve impulses in the cholinergic nervous system.[1][6]

-

Normal Synaptic Function: The neurotransmitter acetylcholine (B1216132) (ACh) is released into the synaptic cleft, binds to postsynaptic receptors, and propagates a nerve signal. AChE rapidly hydrolyzes ACh into acetate (B1210297) and choline, terminating the signal.

-

Inhibition by Demeton-S: Demeton-S phosphorylates the serine hydroxyl group at the active site of AChE, forming a stable, covalent bond.

-

Consequence: The inactivated enzyme cannot hydrolyze ACh. This leads to the accumulation of ACh in the synapse, causing continuous and excessive stimulation of cholinergic receptors throughout the central and peripheral nervous systems.[1] This overstimulation results in the clinical signs of organophosphate poisoning, including convulsions, respiratory depression, and ultimately, death.[1][5]

Metabolism

In both plants and animals, Demeton-S is metabolized through the oxidation of its thioether sulfur to form Demeton-S-sulfoxide and subsequently Demeton-S-sulfone.[1][3] These metabolites are also potent cholinesterase inhibitors.

Toxicological Data

Demeton-S is classified as highly toxic. The following table summarizes key acute toxicity values.

| Species | Route of Exposure | LD₅₀ (Lethal Dose, 50%) | Reference(s) |

| Rat | Oral | 1.5 mg/kg | [1][5] |

| Rat | Dermal | ~85 mg/kg (for methyl) | [7] |

| Human | Oral (Lowest Dose) | 171 µg/kg (Lethal) | [1] |

Experimental Protocols

Analysis of Residues in Agricultural Products

The determination of Demeton-S and its metabolites in environmental and biological samples typically involves chromatographic methods. A common workflow using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is described below.[8][9]

Protocol Outline: LC-MS/MS Analysis

-

Sample Preparation & Extraction:

-

Homogenize the sample (e.g., 10g of fruit or vegetable) with antioxidants such as L-ascorbic acid to prevent degradation.[9]

-

Add an extraction solvent, typically acetone, and homogenize further.[8][9]

-

Filter the mixture to separate the liquid extract from solid residues.[8]

-

Concentrate the extract under reduced pressure at a temperature below 40°C.

-

-

Cleanup (Purification):

-

For lipid-rich samples, perform a liquid-liquid partitioning step between n-hexane and acetonitrile (B52724) to remove fats.[8]

-

Further purify the extract using solid-phase extraction (SPE). A common choice is a tandem cartridge containing graphitized carbon black (for pigment removal) and a primary secondary amine (PSA) sorbent.[9][10]

-

Elute the analytes from the SPE cartridge and concentrate the eluate to near dryness before reconstituting in a suitable solvent for LC-MS/MS analysis.

-

-

Instrumental Analysis:

-

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.[9]

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. For Demeton-S-methyl (a close analog), a precursor ion of m/z 247 is often monitored, with product ions at m/z 169 and 109.[8]

-

Quantification: Generate a calibration curve using certified reference standards to quantify the analyte concentration in the sample. The limit of quantification can be as low as 0.01 mg/kg.[8]

-

Cholinesterase Inhibition Assay

This biochemical assay is used to determine the potency of Demeton-S or to screen for its presence by measuring its effect on AChE activity.

Protocol Principle (Ellman's Assay)

-

Reagents:

-

Purified AChE or a biological sample containing the enzyme (e.g., red blood cell lysate).

-

Substrate: Acetylthiocholine (ATCh).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent).

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).

-

-

Procedure:

-

Pre-incubate the AChE enzyme with a known concentration of Demeton-S for a specific period to allow for inhibition to occur.

-

Initiate the enzymatic reaction by adding the substrate, ATCh.

-

AChE hydrolyzes ATCh to thiocholine (B1204863) and acetate.

-

The generated thiocholine reacts with DTNB, cleaving it to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion.

-

Measure the rate of TNB formation by monitoring the increase in absorbance at 412 nm using a spectrophotometer.

-

-

Interpretation:

-

The rate of color change is directly proportional to the AChE activity.

-

By comparing the activity of the enzyme in the presence and absence of Demeton-S, the percentage of inhibition can be calculated.

-

This method can be used to determine kinetic parameters such as the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

References

- 1. Demeton - Wikipedia [en.wikipedia.org]

- 2. Demeton-S [webbook.nist.gov]

- 3. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DEMETON S - Safety Data Sheet [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Demeton (Ref: ENT 17295) [sitem.herts.ac.uk]

- 7. EXTOXNET PIP - DEMETON-S-METHYL [extoxnet.orst.edu]

- 8. mhlw.go.jp [mhlw.go.jp]

- 9. [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

Demeton-S: A Technical Guide to its Mechanism of Action as a Cholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demeton-S, an organophosphate insecticide, exerts its potent toxicological effects through the inhibition of cholinesterase enzymes, primarily acetylcholinesterase (AChE). This guide provides a detailed examination of the molecular mechanisms underpinning this inhibition. It outlines the kinetics of the interaction, the process of enzyme phosphorylation, and the subsequent "aging" phenomenon that leads to irreversible inhibition. This document also includes detailed experimental protocols for assessing cholinesterase inhibition and quantitative data to support further research and development in this area.

Introduction

Organophosphate compounds, including Demeton-S, are a significant class of chemicals used extensively in agriculture as insecticides.[1] Their mode of action involves the disruption of nerve function by targeting acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at synaptic clefts and neuromuscular junctions, a process essential for terminating nerve signals.[2] Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of cholinergic receptors and subsequent toxic effects.[2] Demeton is a mixture of two isomers, Demeton-O and Demeton-S.[1] This guide focuses on the mechanism of action of Demeton-S as a cholinesterase inhibitor.

The Cholinergic Signaling Pathway

The cholinergic signaling pathway is fundamental for a myriad of physiological processes, including muscle contraction, memory, and autonomic functions. The pathway is initiated by the release of acetylcholine from a presynaptic neuron into the synaptic cleft. Acetylcholine then binds to and activates cholinergic receptors (nicotinic and muscarinic) on the postsynaptic neuron or muscle cell, propagating the nerve impulse. To terminate the signal, acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline (B1196258) and acetate. This precise regulation is crucial for maintaining normal nerve function.

Below is a diagram illustrating the key components of the cholinergic synapse.

Mechanism of Demeton-S Inhibition of Acetylcholinesterase

The inhibitory action of Demeton-S on AChE is a multi-step process involving the formation of a covalent bond between the organophosphate and a critical serine residue within the enzyme's active site. This process effectively incapacitates the enzyme, preventing it from hydrolyzing acetylcholine.

Phosphorylation of the Active Site

The initial step in the inhibition of AChE by Demeton-S is the phosphorylation of the serine hydroxyl group in the enzyme's catalytic triad. This reaction is analogous to the normal acetylation of the enzyme by acetylcholine, but the resulting phosphoserine ester is significantly more stable.

Aging: The Path to Irreversible Inhibition

Following phosphorylation, the enzyme-inhibitor complex can undergo a process known as "aging." This process involves the dealkylation of the organophosphate moiety, resulting in a negatively charged phosphoryl-enzyme conjugate.[3] This aged complex is highly resistant to reactivation by standard oxime antidotes.[3] The rate of aging is dependent on the specific organophosphate compound.[3]

The mechanism of AChE inhibition by Demeton-S is depicted in the following signaling pathway diagram.

Quantitative Data

The potency of cholinesterase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) and various kinetic constants. Below is a summary of available data for Demeton-S and the closely related Demeton-S-methyl.

Table 1: IC50 Values for Demeton-S

| Enzyme Source | IC50 (M) | Reference |

| Sheep Erythrocyte Cholinesterase | 6.5 x 10-5 | (FAO/WHO, 1968)[4] |

| Rat Brain Cholinesterase | 9.52 x 10-5 | (Klimmer, 1960)[4] |

| Human Blood Serum Cholinesterase | 1.65 x 10-6 | (Wirth, 1958)[4] |

Table 2: Kinetic Constants for Demeton-S-methyl Inhibition of Human Acetylcholinesterase

| Parameter | Value | Unit | Reference |

| Second-order rate constant of inhibition (ki) | 0.0422 | µM-1 min-1 | (Estevez et al., 2024)[3] |

| Spontaneous reactivation constant (ks) | 0.0202 | min-1 | (Estevez et al., 2024)[3] |

| Aging constant (kg) | 0.0043 | min-1 | (Estevez et al., 2024)[3] |

Experimental Protocols

The following section provides a detailed methodology for determining the inhibitory potential of a compound like Demeton-S on acetylcholinesterase activity using the Ellman assay.[5]

Principle of the Ellman Assay

The Ellman assay is a colorimetric method used to measure cholinesterase activity. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored anion, which can be quantified spectrophotometrically at 412 nm. The rate of color production is directly proportional to the cholinesterase activity.

Reagents and Materials

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)

-

Demeton-S (or other inhibitor)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Pipettes and tips

Experimental Procedure for IC50 Determination

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

-

Prepare a stock solution of Demeton-S in a suitable solvent (e.g., ethanol, DMSO). Note that some organic solvents can affect enzyme activity.[6]

-

Prepare a series of dilutions of the Demeton-S stock solution in phosphate buffer to achieve a range of desired final concentrations in the assay wells.

-

Prepare a 10 mM stock solution of DTNB in phosphate buffer.

-

Prepare a 75 mM stock solution of ATCh in deionized water. Prepare this solution fresh daily.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add 190 µL of phosphate buffer and 10 µL of DTNB solution.

-

Control wells (100% activity): Add 170 µL of phosphate buffer, 10 µL of AChE solution, and 10 µL of DTNB solution.

-

Inhibitor wells: Add 160 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB solution, and 10 µL of the respective Demeton-S dilution.

-

-

Pre-incubation:

-

Mix the contents of the wells gently.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of the Reaction:

-

To all wells (except the blank), add 10 µL of the ATCh solution to initiate the enzymatic reaction.

-

Immediately place the plate in the microplate reader.

-

-

Data Acquisition:

-

Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.

-

-

Data Analysis:

-

For each well, calculate the rate of the reaction (change in absorbance per minute, ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each Demeton-S concentration using the following formula: % Inhibition = [1 - (Rateinhibitor / Ratecontrol)] * 100

-

Plot the % Inhibition against the logarithm of the Demeton-S concentration.

-

Determine the IC50 value, which is the concentration of Demeton-S that causes 50% inhibition of AChE activity, by fitting the data to a sigmoidal dose-response curve using appropriate software.[7]

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an enzyme inhibition assay.

Conclusion

Demeton-S is a potent inhibitor of acetylcholinesterase, acting through the phosphorylation of the enzyme's active site serine. The subsequent aging of the enzyme-inhibitor complex leads to a state of irreversible inhibition. Understanding the kinetics and mechanism of this inhibition is crucial for the development of novel therapeutic strategies and for assessing the toxicological risks associated with organophosphate exposure. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

- 1. Demeton (Ref: ENT 17295) [sitem.herts.ac.uk]

- 2. Acetylcholine - Wikipedia [en.wikipedia.org]

- 3. Inhibition with simultaneous spontaneous reactivation and aging of acetylcholinesterase by organophosphorus compounds: Demeton-S-methyl as a model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Demeton-S Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for Demeton-S isomers, organophosphate compounds of significant interest in various chemical and biological research fields. This document details the core synthetic methodologies, presents quantitative data for comparative analysis, and outlines experimental protocols for the key reactions involved.

Introduction

Demeton, a systemic insecticide, exists as a mixture of two isomers: Demeton-O (O,O-diethyl O-[2-(ethylthio)ethyl] phosphorothioate) and Demeton-S (O,O-diethyl S-[2-(ethylthio)ethyl] phosphorothioate). The "S" isomer, Demeton-S, is the thionate ester and is known to be the more stable of the two. The synthesis of Demeton isomers primarily involves the reaction of a dialkyl phosphorochloridothioate with an ethylthioethanol derivative, resulting in a mixture of the O- and S-isomers. Subsequent isomerization, often thermally induced, can be employed to enrich the more stable Demeton-S isomer. This guide will focus on the principal synthesis route and the subsequent isomerization process.

Core Synthesis Pathway

The primary industrial synthesis of Demeton isomers involves the reaction of O,O-diethyl phosphorochloridothioate with 2-(ethylthio)ethanol (B52129). This reaction typically produces a mixture of Demeton-O and Demeton-S.

Reaction Scheme:

The initial product is a mixture of the thiono (P=S, Demeton-O) and thiolo (P=O, Demeton-S) isomers. The ratio of these isomers can be influenced by the reaction conditions.

Key Reactants and Reagents

| Reactant/Reagent | Formula | Role |

| O,O-Diethyl phosphorochloridothioate | (C2H5O)2P(S)Cl | Phosphorus-containing electrophile |

| 2-(Ethylthio)ethanol | HOCH2CH2SC2H5 | Nucleophile |

| Toluene (B28343) | C7H8 | Solvent |

| Anhydrous Sodium Carbonate | Na2CO3 | Base (HCl scavenger) |

| Triethylamine | (C2H5)3N | Base (HCl scavenger) |

| Metallic Copper | Cu | Catalyst (optional) |

Reaction Conditions

The reaction is typically carried out in a non-polar solvent such as toluene. A base, commonly anhydrous sodium carbonate or triethylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2] In some described methods, metallic copper is added as a catalyst.[3]

The initial reaction produces a mixture of Demeton-O and Demeton-S. Sources report varying isomer ratios, with some indicating a 65:35 mixture of Demeton-O to Demeton-S, while others suggest a 2:1 ratio of Demeton-S to Demeton-O.[1][3] This discrepancy may be attributable to different reaction conditions or analytical methods.

Isomerization of Demeton-O to Demeton-S

The thiono isomer (Demeton-O) can be converted to the more thermodynamically stable thiolo isomer (Demeton-S) through thermal isomerization. This rearrangement is a common characteristic of thiono-phosphates.

Reaction Scheme:

This isomerization is an important step for obtaining a product enriched in the Demeton-S isomer. The kinetics of this first-order reaction are dependent on temperature and the solvent used.

Experimental Protocols

While precise, publicly available, step-by-step industrial synthesis protocols for Demeton-S are scarce, the following general laboratory-scale procedures can be inferred from the available literature.

Synthesis of O,O-Diethyl Phosphorochloridothioate (Precursor)

A common method for the preparation of the key precursor, O,O-diethyl phosphorochloridothioate, involves the reaction of phosphorus pentasulfide with ethanol, followed by chlorination.

Experimental Workflow for Precursor Synthesis

Caption: Synthesis of the key precursor, O,O-diethyl phosphorochloridothioate.

Synthesis of Demeton Isomer Mixture

-

Reaction Setup: A reaction vessel equipped with a stirrer, condenser, and dropping funnel is charged with 2-(ethylthio)ethanol and toluene.

-

Addition of Base and Catalyst: Anhydrous sodium carbonate (or triethylamine) and a catalytic amount of metallic copper are added to the mixture.

-

Addition of Phosphorochloridothioate: O,O-diethyl phosphorochloridothioate is added dropwise to the stirred mixture.

-

Reaction: The reaction mixture is heated and refluxed for several hours to ensure complete reaction.

-

Workup: After cooling, the solid byproducts (e.g., sodium chloride) are removed by filtration. The toluene is then removed under reduced pressure.

Isomerization and Purification

-

Thermal Isomerization: The crude mixture of Demeton-O and Demeton-S is heated to induce the isomerization of the O-isomer to the S-isomer. The temperature and duration of heating will influence the extent of isomerization.

-

Purification: The final product, enriched in Demeton-S, can be purified by vacuum distillation. Due to the high boiling points and potential for decomposition, careful control of pressure and temperature is crucial. Preparative chromatography can also be employed for the separation of the isomers.

Data Presentation

Table 1: Physical and Chemical Properties of Demeton Isomers

| Property | Demeton-O | Demeton-S |

| IUPAC Name | O,O-Diethyl O-[2-(ethylthio)ethyl] phosphorothioate | O,O-Diethyl S-[2-(ethylthio)ethyl] phosphorothioate |

| CAS Number | 298-03-3 | 126-75-0 |

| Molecular Formula | C8H19O3PS2 | C8H19O3PS2 |

| Molar Mass | 258.34 g/mol | 258.34 g/mol |

| Appearance | Colorless oil | Colorless oil |

Table 2: Reported Ratios of Demeton Isomers in Synthesis

| Demeton-O : Demeton-S Ratio | Reference |

| 65 : 35 | [3] |

| 1 : 2 | [1] |

Note: The variation in reported isomer ratios highlights the influence of specific reaction conditions on the initial product distribution.

Visualization of Synthesis Pathways

Diagram 1: Overall Synthesis and Isomerization Pathway

Caption: The two-stage process for producing Demeton-S.

Diagram 2: Logical Relationship of Reactants and Products

Caption: Interrelationship of starting materials and isomeric products.

Conclusion

The synthesis of Demeton-S is a multi-step process that begins with the formation of a mixture of Demeton-O and Demeton-S isomers, followed by an isomerization step to enrich the desired Demeton-S. The initial reaction of O,O-diethyl phosphorochloridothioate and 2-(ethylthio)ethanol is a robust method for creating the Demeton backbone. The subsequent thermal rearrangement is critical for maximizing the yield of the more stable S-isomer. Further research into optimizing reaction conditions to favor the direct formation of Demeton-S or to enhance the efficiency of the isomerization and purification processes would be of significant value to the scientific community.

References

- 1. US7977324B2 - Process for preparing malathion for pharmaceutical use - Google Patents [patents.google.com]

- 2. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]

Demeton-S: An In-depth Technical Guide to its Metabolism and Degradation in Plants and Animals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism and degradation of Demeton-S, an organophosphate insecticide. The document details the metabolic pathways in both plant and animal systems, presents quantitative data on residue levels, and outlines the experimental protocols for their analysis. This information is critical for understanding the compound's biological fate, assessing potential risks, and informing regulatory decisions.

Introduction

Demeton-S is a systemic and contact insecticide and acaricide.[1] Its efficacy is linked to its metabolic activation within the target organism and the plant itself. Understanding the transformation of Demeton-S into its various metabolites is crucial for evaluating its toxicological profile and environmental persistence. The primary metabolites of concern are its oxidation products, Demeton-S-methyl sulfoxide (B87167) (also known as oxydemeton-methyl) and Demeton-S-methyl sulfone.[2]

Metabolism and Degradation Pathways

The biotransformation of Demeton-S follows similar oxidative pathways in both plants and animals, primarily involving the thioether group. However, the rates and downstream conjugation or cleavage can differ between the two kingdoms.

Metabolism in Animals

In animal systems, Demeton-S is rapidly absorbed and metabolized. The principal metabolic pathway involves the oxidation of the thioether sulfur to form Demeton-S-methyl sulfoxide and subsequently Demeton-S-methyl sulfone.[2] Another significant metabolic route is O-demethylation.[3] Animal experiments indicate that the majority of Demeton-S derivatives are excreted in the urine.[1][2] Studies in rats have shown that after oral administration, there is rapid and almost complete absorption from the intestinal tract, with uniform distribution to body tissues, except for a higher concentration in erythrocytes.[3] The parent compound is almost completely metabolized and is not typically detected in the urine.[3]

The metabolic pathway of Demeton-S in animals can be visualized as follows:

References

Demeton-S: A Comprehensive Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Demeton-S, a significant organophosphate insecticide. Understanding the solubility of this compound in various organic solvents is critical for a range of applications, from analytical method development and residue analysis to formulation and environmental fate studies. This document compiles available quantitative data, details experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a pesticide like Demeton-S, its solubility in different organic solvents dictates its behavior in various matrices, influencing its extraction efficiency, chromatographic analysis, and environmental mobility.

Quantitative Solubility Data

Precise quantitative solubility data for Demeton-S is limited in publicly available literature. However, data for the closely related compound, Demeton-S-methyl, provides valuable insights into its solubility profile. Demeton-S is generally described as being soluble in most organic solvents.[1] The following table summarizes the available quantitative and qualitative solubility information for both Demeton-S and Demeton-S-methyl.

| Solvent | Compound | Solubility | Temperature (°C) | Citation |

| Dichloromethane | Demeton-S-methyl | ~200 g/L | 20 | [2] |

| Demeton-S-methyl | 600 g/kg | 20 | [2][3] | |

| Isopropanol (Propan-2-ol) | Demeton-S-methyl | ~200 g/L | 20 | [2] |

| Demeton-S-methyl | 600 g/kg | 20 | [2][3] | |

| Toluene | Demeton-S-methyl | ~200 g/L | 20 | [2] |

| n-Hexane | Demeton-S-methyl | Rapidly soluble | Not Specified | [4] |

| Alcohols | Demeton-S-methyl | Readily soluble | Not Specified | [2] |

| Ketones | Demeton-S-methyl | Readily soluble | Not Specified | [2] |

| Chlorinated Hydrocarbons | Demeton-S-methyl | Readily soluble | Not Specified | [2] |

| Petroleum Ether/Solvents | Demeton-S-methyl | Limited solubility | Not Specified | [2][3] |

| Most Organic Solvents | Demeton-S | Soluble | Not Specified | [1] |

Note: It is important to distinguish between Demeton-S and Demeton-S-methyl, as their physical and chemical properties may differ. The data for Demeton-S-methyl is provided here as a close structural analog.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of Demeton-S in an organic solvent, based on the principles outlined in the OECD Guideline 105 (Flask Method), which can be adapted for non-aqueous solvents.[5][6]

Objective: To determine the saturation concentration of Demeton-S in a specific organic solvent at a constant temperature.

Materials:

-

Demeton-S (analytical standard of known purity)

-

Selected organic solvent (HPLC grade or equivalent)

-

Volumetric flasks

-

Erlenmeyer flasks with stoppers

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or Gas Chromatography (GC) system with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD).[7]

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Demeton-S to a clean, dry Erlenmeyer flask. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the selected organic solvent to the flask.

-

Tightly stopper the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 20°C or 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time required to reach equilibrium (e.g., 24 to 48 hours).[6]

-

-

Sample Preparation:

-

After the equilibration period, allow the flask to stand undisturbed in the constant temperature bath for at least 24 hours to allow undissolved material to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter that is compatible with the solvent to remove any suspended particles.

-

Dilute the filtered aliquot with a known volume of the same organic solvent to a concentration that falls within the calibration range of the analytical method.

-

-

Analytical Quantification:

-

Prepare a series of calibration standards of Demeton-S in the chosen organic solvent.

-

Analyze the calibration standards and the diluted sample aliquot using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of Demeton-S in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of Demeton-S in the organic solvent using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

Workflow for Experimental Solubility Determination

Caption: Experimental workflow for determining the solubility of Demeton-S in an organic solvent.

Conclusion

This technical guide consolidates the available information on the solubility of Demeton-S in organic solvents. While specific quantitative data for Demeton-S remains sparse, the data for its methylated analog, Demeton-S-methyl, indicates good solubility in a range of common polar organic solvents. The provided experimental protocol, based on established international guidelines, offers a robust framework for researchers to determine the solubility of Demeton-S in solvents relevant to their work. Accurate solubility data is fundamental for advancing research, ensuring analytical accuracy, and developing effective applications involving this compound.

References

- 1. Demeton | C16H38O6P2S4 | CID 24722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scent.vn [scent.vn]

- 4. EXTOXNET PIP - DEMETON-S-METHYL [extoxnet.orst.edu]

- 5. filab.fr [filab.fr]

- 6. acri.gov.tw [acri.gov.tw]

- 7. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Rise and Fall of a Systemic Pioneer: A Technical Guide to Demeton-S

An In-depth Examination of the History, Development, and Mechanism of the Organophosphate Insecticide Demeton-S

Introduction

Demeton, first introduced in 1951 by Bayer under the trade name Systox, marked a revolutionary step in crop protection as the first systemic insecticide.[1] This technical guide delves into the history and development of one of its key isomers, Demeton-S, and its methylated derivative, Demeton-S-methyl. These organothiophosphate compounds were lauded for their efficacy against a range of sucking insects but were later phased out due to high mammalian toxicity. This document provides a comprehensive overview for researchers, scientists, and professionals in drug and pesticide development, detailing the chemical properties, mechanism of action, toxicological profile, and the experimental protocols used in its evaluation.

History and Development

The initial formulation of Demeton was a mixture of two isomers: Demeton-O and Demeton-S, in an approximate 2:1 ratio.[1] Research soon revealed that the Demeton-S isomer exhibited greater insecticidal activity.[2] This discovery led to the development and use of purified Demeton-S and its more widely used derivative, Demeton-S-methyl, which was first described by Schrader in 1950.[2] Initially, a 70:30 mixture of Demeton-O-methyl and Demeton-S-methyl was used, but from 1957 onwards, the more potent, purified Demeton-S-methyl became the standard.[2]

These insecticides were employed to control pests such as aphids, mites, whiteflies, and sawflies on a variety of crops including fruits, vegetables, potatoes, hops, and cereals.[2][3] Their systemic nature, allowing for absorption and translocation within the plant, made them particularly effective against insects that feed on plant juices.[2][3] However, due to severe toxicity to humans and other non-target organisms, Demeton-S and its derivatives are now banned from agricultural use in most countries and are classified as highly toxic by the World Health Organization.[1][2] The registration for Demeton in the United States was canceled by the EPA in 1998.[1]

Physicochemical Properties

Demeton-S and Demeton-S-methyl are organothiophosphate esters. The key distinction between the 'S' and 'O' isomers lies in the attachment of the ethylthioethyl group to the phosphorus atom. In Demeton-S, this linkage is through a sulfur atom (P-S-C), whereas in Demeton-O, it is through an oxygen atom (P-O-C).[4][5]

| Property | Demeton-S | Demeton-S-methyl |

| IUPAC Name | O,O-Diethyl S-[2-(ethylsulfanyl)ethyl] phosphorothioate | S-[2-(Ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate |

| CAS Number | 126-75-0 | 919-86-8 |

| Chemical Formula | C₈H₁₉O₃PS₂ | C₆H₁₅O₃PS₂ |

| Molar Mass | 258.34 g/mol | 230.28 g/mol |

| Appearance | Colorless to amber oily liquid | Oily, colorless to pale-yellow liquid |

| Solubility in Water | 2.0 g/100 mL | 0.33 g/100 mL (20 °C) |

| Vapor Pressure | - | 0.0004 mmHg (20 °C) |

| log P | 2.38 | 1.3 |

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of action for Demeton-S and its derivatives is the inhibition of the enzyme acetylcholinesterase (AChE).[2][4][6] AChE is crucial for the proper functioning of the nervous system in both insects and mammals, as it is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) at the synaptic cleft.

By phosphorylating the esteratic site of AChE, Demeton-S inactivates the enzyme.[7] This leads to an accumulation of acetylcholine in the synapses, resulting in continuous nerve stimulation.[2] The consequences of this overstimulation include impaired muscle function, convulsions, and ultimately, death due to respiratory failure.[1][2]

Caption: Cholinesterase inhibition by Demeton-S, leading to acetylcholine accumulation.

Metabolism and Environmental Fate

In both animals and plants, Demeton-S undergoes metabolic oxidation. The thioether sulfur is oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone.[1][2] These metabolites are also potent cholinesterase inhibitors. Animal studies show that Demeton-S-methyl and its derivatives are primarily excreted through urine.[2]

Demeton-S does not persist long in the environment. It is known to hydrolyze rapidly, especially in alkaline conditions, and is quickly broken down in soil. However, its high acute toxicity poses a significant risk to non-target organisms before degradation occurs.

Caption: Metabolic pathway of Demeton-S via oxidation to sulfoxide and sulfone.

Toxicological Profile

Demeton-S and its derivatives are highly toxic to mammals, birds, and aquatic invertebrates.[2][6][8] Exposure can occur through inhalation, ingestion, or dermal contact.[1] Symptoms of acute poisoning are characteristic of organophosphate toxicity and include headache, nausea, vomiting, dizziness, excessive salivation, respiratory problems, and in severe cases, cardiovascular collapse and death.[2]

| Organism | Test Type | Value | Compound |

| Rat (oral) | LD₅₀ | 1.5 - 6.2 mg/kg | Demeton-S |

| Rat (oral) | LD₅₀ | 33 - 129 mg/kg | Demeton-S-methyl |

| Rat (dermal) | LD₅₀ | 8.2 - 14 mg/kg | Demeton-S |

| Mallard Duck | LD₅₀ | 7.19 mg/kg | Demeton |

| Rainbow Trout | LC₅₀ (48h) | 4.5 ppm | Demeton-S-methyl |

| Japanese Quail | LC₅₀ | ~50 ppm | Demeton-S-methyl |

| Freshwater Invertebrates | LC₅₀ | 0.014 ppm | Demeton |

LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC₅₀ (Lethal Concentration, 50%) is the concentration in air or water that kills 50% of test animals during the observation period.

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

A standard method to determine the anticholinesterase activity of compounds like Demeton-S is the Ellman's assay.

-

Preparation: Prepare solutions of the test compound (Demeton-S), a source of acetylcholinesterase (e.g., purified from electric eel or rat brain homogenate), and the substrates acetylthiocholine (B1193921) (ATChI) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Incubation: The enzyme is pre-incubated with various concentrations of Demeton-S for a specific period to allow for inhibition to occur.

-

Reaction: The reaction is initiated by adding ATChI and DTNB. AChE hydrolyzes ATChI to thiocholine.

-

Detection: Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

-

Analysis: The rate of color change is proportional to the AChE activity. The concentration of Demeton-S that causes 50% inhibition (IC₅₀) is calculated.

Acute Oral Toxicity Study (LD₅₀ Determination)

The acute oral toxicity is typically determined using a standardized protocol, such as the OECD Test Guideline 423 (Acute Toxic Class Method).

-

Animal Selection: Healthy, young adult laboratory animals (e.g., rats), are selected and acclimatized.

-

Dosing: Animals are fasted overnight. The test substance is administered orally by gavage at defined dose levels. A stepwise procedure is used, with the outcome of dosing at one level determining the dose for the next animal.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.

-

Necropsy: At the end of the study, all animals are subjected to a gross necropsy.

-

Data Analysis: The LD₅₀ value and its confidence limits are calculated based on the mortality data.

Caption: Workflow for an acute oral toxicity (LD50) study.

Conclusion

Demeton-S holds a significant place in the history of pesticide development as part of the first family of systemic insecticides. Its high efficacy against sucking pests demonstrated the potential of this novel mode of action. However, its indiscriminate and potent inhibition of acetylcholinesterase, a mechanism shared between insects and vertebrates, led to a high toxicological risk for non-target species, including humans. The story of Demeton-S serves as a critical case study in the ongoing effort to develop more selective and safer crop protection agents, highlighting the perpetual balance between efficacy and safety in chemical design.

References

- 1. Demeton - Wikipedia [en.wikipedia.org]

- 2. Demeton-S-methyl - Wikipedia [en.wikipedia.org]

- 3. EXTOXNET PIP - DEMETON-S-METHYL [extoxnet.orst.edu]

- 4. Demeton-S [sitem.herts.ac.uk]

- 5. Demeton (Ref: ENT 17295) [sitem.herts.ac.uk]

- 6. Demeton-S-methyl [sitem.herts.ac.uk]

- 7. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Demeton-S CAS number, IUPAC name, and other identifiers

This technical guide provides an in-depth overview of Demeton-S, an organophosphate insecticide. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identifiers, physicochemical properties, toxicological profile, mechanism of action, and analytical methodologies.

Chemical Identification and Properties

Demeton-S is the S-isomer of the insecticide Demeton. It is a colorless to pale yellow oily liquid with a characteristic sulfurous odor.[1][2]

Identifiers

A comprehensive list of identifiers for Demeton-S is provided in the table below, including its CAS number and IUPAC name.

| Identifier Type | Identifier |

| CAS Number | 126-75-0[1][3] |

| IUPAC Name | S-[2-(Ethylsulfanyl)ethyl] O,O-diethyl phosphorothioate[1] |

| Synonyms | Demeton thiol, Izosystox, Isosystox[1][4] |

| EC Number | 204-801-8[3] |

| UN Number | 3018[3] |

| PubChem CID | 24723[1][3] |

| ChemSpider ID | 23115[1] |

| InChI | InChI=1S/C8H19O3PS2/c1-4-10-12(9,11-5-2)14-8-7-13-6-3/h4-8H2,1-3H3[1] |

| InChIKey | GRPRVIYRYGLIJU-UHFFFAOYSA-N[1] |

| SMILES | CCOP(=O)(OCC)SCCSCC[3] |

Physicochemical Properties

The physical and chemical properties of Demeton-S are summarized in the following table.

| Property | Value |

| Molecular Formula | C8H19O3PS2[1][3] |

| Molecular Weight | 258.34 g/mol [5] |

| Appearance | Colorless to amber oily liquid with a sulfurous odor[1] |

| Boiling Point | 128 °C (262 °F; 401 K)[1] |

| Density | 1.146 g/cm³[1] |

| Water Solubility | 2.0 g/100 mL[1] |

| log P (Octanol-Water Partition Coefficient) | 2.38[1] |

| Vapor Pressure | Data not available |

| Refractive Index | 1.5[1] |

Toxicology

Demeton-S is a highly toxic organophosphate insecticide.[6] The primary mechanism of toxicity is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[6][7]

Acute Toxicity

The following table summarizes the acute toxicity data for Demeton-S.

| Route of Exposure | Test Species | LD50/LC50 Value |

| Oral | Rat | 1.5 mg/kg[8] |

| Dermal | Rabbit | < 4300 mg/kg[9] |

| Inhalation | Rat | > 5.27 mg/L[10] |

Aquatic Toxicity

Demeton-S is also toxic to aquatic organisms.

| Test Species | LC50 Value (96 hours) |

| Bluegill sunfish (Lepomis macrochirus) | Not specified[11] |

Mechanism of Action and Metabolism

The primary mechanism of action for Demeton-S is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[6][7] AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses. By inhibiting AChE, Demeton-S causes an accumulation of acetylcholine, leading to overstimulation of nerve impulses and ultimately resulting in paralysis and death.[7]

Metabolic Pathway

In mammals, Demeton-S is primarily metabolized in the liver through oxidation of the thioether group to form Demeton-S-sulfoxide, which is then further oxidized to Demeton-S-sulfone.[8][12] These metabolites are also potent acetylcholinesterase inhibitors.

Metabolic pathway of Demeton-S in mammals.

Experimental Protocols

This section outlines general experimental protocols for the analysis of Demeton-S in environmental samples. Specific parameters may need to be optimized based on the sample matrix and analytical instrumentation.

Analysis of Demeton-S in Water Samples

Objective: To determine the concentration of Demeton-S in water samples using solid-phase extraction (SPE) followed by gas chromatography (GC).

Materials:

-

Solid-phase extraction cartridges (e.g., C18)

-

Methylene (B1212753) chloride, hexane (B92381), acetone (B3395972) (pesticide grade)

-

Anhydrous sodium sulfate (B86663)

-

Gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD)

-

Demeton-S analytical standard

Procedure:

-

Sample Preparation: Acidify the water sample (1 L) to a pH below 2 with 6N HCl.

-

Solid-Phase Extraction:

-

Condition a C18 SPE cartridge with methylene chloride followed by methanol (B129727) and then deionized water.

-

Pass the water sample through the conditioned cartridge at a flow rate of approximately 10 mL/min.

-

After loading, wash the cartridge with deionized water to remove interfering substances.

-

Dry the cartridge under vacuum or by passing nitrogen through it.

-

Elute the retained Demeton-S with methylene chloride.

-

-

Drying and Concentration:

-

Pass the eluate through a column of anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

-

-

Gas Chromatography Analysis:

-

Inject an aliquot of the concentrated extract into the GC-NPD or GC-FPD system.

-

Use a suitable capillary column for separation (e.g., DB-5ms).

-

Quantify the concentration of Demeton-S by comparing the peak area to a calibration curve prepared from analytical standards.

-

Analysis of Demeton-S in Soil Samples

Objective: To determine the concentration of Demeton-S in soil samples using solvent extraction followed by gas chromatography (GC).

Materials:

-

Acetone, hexane (pesticide grade)

-

Anhydrous sodium sulfate

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD)

-

Demeton-S analytical standard

Procedure:

-

Sample Preparation: Air-dry the soil sample and sieve it to remove large debris.

-

Soxhlet Extraction:

-

Place a known amount of the prepared soil sample (e.g., 20 g) into a Soxhlet extraction thimble.

-

Extract the sample with a mixture of acetone and hexane (1:1, v/v) for 16-24 hours.

-

-

Drying and Concentration:

-

Pass the extract through a column of anhydrous sodium sulfate.

-

Concentrate the extract using a rotary evaporator to a small volume, then further concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

Gas Chromatography Analysis:

-

Analyze the concentrated extract using GC-NPD or GC-FPD as described in the water analysis protocol.

-

Quantify the concentration of Demeton-S based on a calibration curve.

-

Logical Relationship Diagram

The following diagram illustrates the logical workflow for the analysis of Demeton-S in an environmental sample.

Workflow for the analysis of Demeton-S.

References

- 1. Demeton-S-methyl - Wikipedia [en.wikipedia.org]

- 2. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Demeton-S in freshwater and marine water [waterquality.gov.au]

- 4. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]

- 5. The kinetic study of the inhibition of human cholinesterases by demeton-S-methyl shows that cholinesterase-based titration methods are not suitable for this organophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Demeton (Ref: ENT 17295) [sitem.herts.ac.uk]

- 7. Nerve agent - Wikipedia [en.wikipedia.org]

- 8. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dtsc.ca.gov [dtsc.ca.gov]

- 10. usrtk.org [usrtk.org]

- 11. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]

- 12. Demeton - Wikipedia [en.wikipedia.org]

Physicochemical Properties of Demeton-S and Its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the organophosphate insecticide Demeton-S and its related isomers. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development, toxicology, and environmental science. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant biological and analytical pathways.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of Demeton-S, its thiono isomer Demeton-O, the S-methyl analogue, and its primary metabolites. These compounds are potent acetylcholinesterase inhibitors.[1] Data has been compiled from various sources to provide a comparative overview.

Table 1: Physicochemical Properties of Demeton Isomers

| Property | Demeton-S | Demeton-O |

| CAS Number | 126-75-0[2] | 298-03-3[3] |

| Molecular Formula | C₈H₁₉O₃PS₂[2] | C₈H₁₉O₃PS₂[3] |

| Molecular Weight ( g/mol ) | 258.34[2] | 258.34 |

| Appearance | Colorless to amber oily liquid[4] | Colorless to pale yellow liquid[3] |

| Melting Point (°C) | 95-97[2] | ≤ -13 |

| Boiling Point (°C) | 134 at 101.3 kPa[2][5]; 128 at 0.13 kPa[6] | 123 at 0.13 kPa[7] |

| Density (g/cm³) | 1.228 at 20°C[2][5] | 1.119 at 21°C[7] |

| Water Solubility | 2 g/L at 20°C[5]; 60 ppm at 22°C[8] | 2000 ppm at 22°C[8] |

| logP (Octanol-Water Partition Coefficient) | 2.38[4] | Not Found |

Table 2: Physicochemical Properties of Demeton-S-methyl and Its Metabolites

| Property | Demeton-S-methyl | Oxydemeton-methyl (Demeton-S-methyl sulfoxide) | Demeton-S-methylsulfone |

| CAS Number | 919-86-8[9] | 301-12-2[10] | 17040-19-6[11] |

| Molecular Formula | C₆H₁₅O₃PS₂[9] | C₆H₁₅O₄PS₂[10] | C₆H₁₅O₅PS₂[11] |

| Molecular Weight ( g/mol ) | 230.28[9] | 246.3[10] | 262.3[11] |

| Appearance | Colorless to pale-yellow oily liquid[9] | Clear amber liquid[10] | White to pale yellowish microcrystalline[12] |

| Melting Point (°C) | < 25[9] | -20[13] | Not Found |

| Boiling Point (°C) | 118 (decomposes)[9] | 106[13] | 120 at 0.004 kPa[12] |

| Density (g/cm³) | 1.2[9] | 1.289 at 20°C[13] | 1.416 at 20°C[12] |

| Water Solubility | 0.33 g/100 mL at 20°C[9] | Miscible[13] | Miscible[12] |

| logP (Octanol-Water Partition Coefficient) | 1.32[13] | -0.74[14] | Not Found |

Experimental Protocols for Physicochemical Property Determination

The determination of the physicochemical properties of chemical substances is guided by internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals. These standardized methods ensure data consistency and reliability.[9][15]

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes various methods for determining the melting point of a substance.[6][16] The choice of method depends on the physical state of the substance.[17]

-

Capillary Method: A small amount of the powdered substance is packed into a capillary tube and heated in a liquid bath or a metal block with a controlled temperature ramp.[18] The temperatures at which melting begins and is complete are recorded.[18]

-

Hot Stage Microscopy: A small quantity of the substance is placed on a microscope slide on a heated stage. The melting process is observed directly through the microscope.

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermo-analytical techniques measure the heat flow to or from a sample as a function of temperature. The melting point is identified as the peak of the endothermic transition.

Boiling Point (OECD Guideline 103)

This guideline provides several methods for determining the boiling point of a liquid, defined as the temperature at which its vapor pressure equals the atmospheric pressure.[5][19]

-

Ebulliometer Method: This method involves measuring the boiling temperature of the liquid in an apparatus equipped with a reflux condenser and a sensitive thermometer.

-

Dynamic Method: The vapor pressure of the substance is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.

-

Distillation Method: The substance is distilled, and the temperature of the vapor is measured. This method is suitable for substances that are stable at their boiling point.[20]

Water Solubility (OECD Guideline 105)

This guideline details methods for determining the water solubility of a substance.[21][22] The choice of method depends on the expected solubility.[7]

-

Flask Method: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method. This is generally for solubilities above 10⁻² g/L.[23]

-

Column Elution Method: A solid support in a column is coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured until saturation is reached. This method is suitable for substances with low solubility.[23]

Partition Coefficient (n-octanol/water) (OECD Guidelines 107, 117, 123)

The n-octanol/water partition coefficient (Kow or Pow) is a measure of a chemical's lipophilicity.[4]

-

Shake Flask Method (OECD 107): The substance is dissolved in a mixture of n-octanol and water and shaken until equilibrium is reached.[24][25] The concentrations of the substance in both phases are then determined, and the partition coefficient is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.[25]

-

HPLC Method (OECD 117): This method uses high-performance liquid chromatography with a reverse-phase column.[26] The retention time of the substance is correlated with the retention times of reference compounds with known log Kow values to estimate the log Kow of the test substance.[26]

-

Slow-Stirring Method (OECD 123): This method is an alternative to the shake-flask method and is particularly useful for substances that are surface-active or have a high affinity for one of the phases.[4]

Visualizations

Metabolic Pathway of Demeton-S and its Isomers

Demeton-S and its isomers undergo metabolic transformation in organisms, primarily through oxidation of the thioether group to a sulfoxide (B87167) and then to a sulfone.[4] This metabolic activation is a critical aspect of their toxicology.

Caption: Metabolic activation of Demeton isomers via oxidation.

Experimental Workflow for Analysis in Agricultural Products

The analysis of Demeton-S and its metabolites in complex matrices like agricultural products typically involves extraction, cleanup, and instrumental analysis.

Caption: Typical workflow for analyzing Demeton-S in produce.

References

- 1. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. search.library.brandeis.edu [search.library.brandeis.edu]

- 3. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 4. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. laboratuar.com [laboratuar.com]

- 8. U-M Library Search [search.lib.umich.edu]

- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 10. Oxydemeton-methyl | C6H15O4PS2 | CID 4618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Demeton-S-methylsulphon | C6H15O5PS2 | CID 28213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]

- 13. Oxydemeton-methyl - Wikipedia [en.wikipedia.org]

- 14. fao.org [fao.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. laboratuar.com [laboratuar.com]

- 18. enfo.hu [enfo.hu]

- 19. oecd.org [oecd.org]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. filab.fr [filab.fr]

- 24. oecd.org [oecd.org]

- 25. oecd.org [oecd.org]

- 26. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

An In-Depth Technical Guide to the Acute and Chronic Toxicity of Demeton-S

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-S, a member of the organophosphate class of pesticides, has been utilized for its systemic and contact insecticidal and acaricidal properties. As with other organophosphates, its primary mechanism of toxicity involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system. This guide provides a comprehensive overview of the available acute and chronic toxicity data for Demeton-S, intended to serve as a technical resource for researchers and professionals in toxicology and drug development. The information presented herein is a synthesis of data from various scientific sources, including regulatory agency reports and peer-reviewed literature.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for Demeton-S is the irreversible inhibition of acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in cholinergic synapses. By inhibiting AChE, Demeton-S leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors. This overstimulation of the nervous system is responsible for the clinical signs of toxicity.

Acute Toxicity Data

The acute toxicity of Demeton-S is high across various species and routes of exposure, categorizing it as a highly toxic substance. The primary measure of acute toxicity is the LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%).

| Test Type | Species | Route | Value | Reference |

| LD50 | Rat (male) | Oral | 6.2 mg/kg | [1] |

| LD50 | Rat (female) | Oral | 2.5 mg/kg | [1] |

| LD50 | Rat | Oral | 1.5 mg/kg | [2] |

| LD50 | Rat (male) | Dermal | 14 mg/kg | [1] |

| LD50 | Rat (female) | Dermal | 8.2 mg/kg | [1] |

| LDLo | Human | Oral | 171 µg/kg | [2] |

| LC50 (96h) | Bluegill sunfish (Lepomis macrochirus) | Aquatic | 0.1 ppm | [1] |

| LC50 (96h) | Rainbow trout (Oncorhynchus mykiss) | Aquatic | 0.6 ppm | [1] |

| LC50 (48h) | Daphnia pulex | Aquatic | 0.014 ppm | [1] |

Table 1: Summary of Acute Toxicity Data for Demeton-S

Experimental Protocols: Acute Oral Toxicity (Based on OECD Guideline 401)

Acute oral toxicity studies are typically conducted to determine the short-term adverse effects of a substance following a single oral dose.

Chronic Toxicity Data

Chronic exposure to Demeton-S, even at low levels, can lead to significant inhibition of cholinesterase activity and other adverse health effects.

| Study Type | Species | Duration | Dose Levels | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| Subchronic Oral | Rat (female) | 16 weeks | 50 ppm in diet | - | 50 ppm | Signs of cholinesterase inhibition, 93% inhibition of brain cholinesterase activity. | [2] |

| Subchronic Oral | Rat | - | - | 0.05 mg/kg/day | - | - | [2] |

Table 2: Summary of Chronic Toxicity Data for Demeton-S

Note: Data on long-term carcinogenicity, reproductive, and developmental toxicity for Demeton-S are limited in the public domain. Studies on related organophosphates have shown a range of effects, but direct extrapolation is not always possible.

Experimental Protocols: Subchronic Oral Toxicity (Based on OECD Guideline 408 - 90-Day Study)

Subchronic studies are designed to evaluate the adverse effects of a substance after repeated or continuous exposure for a portion of the animal's lifespan.

Genotoxicity

In vitro mutagenicity tests have indicated a genotoxic potential for Demeton.[2] However, comprehensive in vivo studies are necessary to fully characterize this risk.